molecular formula C12H29ClN2S2 B1148844 6,6'-Disulfanediyldihexan-1-amine dihydrochloride CAS No. 118077-46-6

6,6'-Disulfanediyldihexan-1-amine dihydrochloride

Cat. No.: B1148844
CAS No.: 118077-46-6
M. Wt: 300.95506
InChI Key:
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Description

6,6’-Disulfanediyldihexan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H30Cl2N2S2 and a molecular weight of 337.41 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include two amine groups and a disulfide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Disulfanediyldihexan-1-amine dihydrochloride typically involves the reaction of hexamethylenediamine with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

6,6’-Disulfanediyldihexan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6’-Disulfanediyldihexan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6’-Disulfanediyldihexan-1-amine dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Disulfanediyldihexan-1-amine dihydrochloride is unique due to its longer carbon chain, which can affect its reactivity and interactions with other molecules. This makes it a valuable tool in specific research applications where other disulfide compounds may not be suitable .

Properties

IUPAC Name

6-(6-aminohexyldisulfanyl)hexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2S2.2ClH/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14;;/h1-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHLIAUCZTPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCSSCCCCCCN)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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